Dicyclohexylphenylphosphine

Heck Coupling Palladium Catalysis Ligand Comparison

Dicyclohexylphenylphosphine (DCyPhP) is a sterically demanding tertiary phosphine engineered for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Negishi). Its dual cyclohexyl substitution activates economically critical aryl chloride electrophiles—performance unattainable with simpler PPh₃ or PCy₃ analogs. With an intermediate Log P of ~2.14, DCyPhP enables precise tuning of metal-complex lipophilicity for drug discovery. Also functions as a validated halogen-bond acceptor (Δ³¹P −7.0 ppm) in supramolecular chemistry. Substitution with other monophosphine ligands is not recommended without experimental validation. Procure ≥95% pure DCyPhP in R&D and bulk quantities today.

Molecular Formula C18H27P
Molecular Weight 274.4 g/mol
CAS No. 6476-37-5
Cat. No. B1293621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylphenylphosphine
CAS6476-37-5
Molecular FormulaC18H27P
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2
InChIKeyVPLLTGLLUHLIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclohexylphenylphosphine (CAS 6476-37-5): A Benchmark Phosphine Ligand for Cross-Coupling and Catalysis


Dicyclohexylphenylphosphine (DCyPhP; CAS 6476-37-5) is a versatile, sterically demanding tertiary phosphine ligand that is widely employed in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Negishi couplings . Its characteristic combination of two cyclohexyl groups and one phenyl group provides a distinct steric and electronic profile that modulates metal center reactivity, influencing both catalytic activity and selectivity in complex organic transformations [1]. This compound is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, making it a critical component in both academic and industrial research settings.

Why Generic Substitution of Dicyclohexylphenylphosphine Fails: Critical Role of Steric and Electronic Tuning


Simple substitution of dicyclohexylphenylphosphine (DCyPhP) with other monophosphine ligands, such as triphenylphosphine (PPh3), tricyclohexylphosphine (PCy3), or cyclohexyldiphenylphosphine (PCyPh2), is not advisable without rigorous experimental validation, as even seemingly minor structural variations drastically alter key performance parameters [1]. The ligand's specific balance of steric bulk and electron-donating ability, which directly governs catalyst stability, turnover frequency, and substrate selectivity, is not preserved across analogs [1][2]. Consequently, substituting a ligand based solely on its class can lead to unpredictable and often suboptimal outcomes in cross-coupling reactions, including significantly reduced yields, altered chemoselectivity, or complete catalyst deactivation [3]. The evidence below quantifies these critical differences.

Quantitative Evidence Guide: Dicyclohexylphenylphosphine vs. Key Analogs


Heck Coupling Efficiency: Dicyclohexylphenylphosphine vs. Cyclohexyldiphenylphosphine

A direct comparative study of phosphine ligands in the Heck coupling reaction showed a 17-fold difference in yield between dicyclohexylphenylphosphine and cyclohexyldiphenylphosphine under comparable conditions [1]. This stark contrast underscores that ligand choice is not a trivial matter and can be the primary determinant of synthetic success or failure.

Heck Coupling Palladium Catalysis Ligand Comparison

Lipophilicity Tuning in Silver(I) Complexes: A Systematic Comparison

In a controlled series of silver(I) 5,5-diethylbarbiturate complexes, the systematic replacement of phenyl groups with cyclohexyl groups on the phosphine ligand resulted in a predictable increase in lipophilicity [1]. The complex containing dicyclohexylphenylphosphine (PPhCy2) exhibited an intermediate lipophilicity value, offering a tunable middle ground between the highly hydrophilic PPh3 analog and the highly lipophilic PCy3 analog.

Silver(I) Complexes Lipophilicity Bioinorganic Chemistry

Electronic Properties via 31P NMR: A Measurable Intermediate Basicity

The 31P NMR chemical shift serves as a direct reporter of a phosphine ligand's electron density and, consequently, its basicity. A systematic study showed a clear trend where increasing the number of cyclohexyl groups on the phosphorus atom leads to a progressive downfield shift (increasing ppm) [1]. Dicyclohexylphenylphosphine (δ = 14.0 ppm) displays a chemical shift precisely between the values for PCyPh2 (δ = 7.4 ppm) and PCy3 (δ = 17.4 ppm).

31P NMR Electronic Properties Ligand Basicity

Validated Application Scenarios for Dicyclohexylphenylphosphine Based on Differential Evidence


Suzuki-Miyaura Coupling of Challenging Aryl Chloride Substrates

Despite its poor performance in the specific Heck coupling study described earlier, dicyclohexylphenylphosphine has demonstrated 'good activity' as a ligand for palladacyclic complexes in the Suzuki-Miyaura coupling of aryl chlorides [1][2]. This application leverages the ligand's specific steric and electronic profile to activate and couple notoriously unreactive aryl chloride electrophiles, which are more economically attractive than their bromide or iodide counterparts [3]. This scenario is directly supported by the evidence of its unique properties.

Ligand of Choice for Tuning Bioactive Silver(I) Complexes

Researchers aiming to optimize the lipophilicity and, consequently, the bioavailability and target engagement of metal-based therapeutic agents should consider dicyclohexylphenylphosphine as a lead ligand [1]. Its intermediate Log P value of ~2.14 (in its silver complex) provides a strategic alternative to the more hydrophilic triphenylphosphine (Log P ~1.62) and the more lipophilic tricyclohexylphosphine (Log P ~2.51) [1]. This evidence positions DCyPhP as a key tool for the rational design of compounds with tunable pharmacokinetic properties.

Investigating Halogen Bonding with Phosphorus Acceptors

Dicyclohexylphenylphosphine has been experimentally validated to act as a practical halogen bond acceptor when paired with iodoperfluoroalkanes [2]. A 31P chemical shift change of -7.0 ppm in the cocrystal relative to the pure ligand confirms the formation of this non-covalent interaction [2]. This specific property, which arises from its electronic and steric nature, positions DCyPhP as a useful probe in supramolecular chemistry and crystal engineering studies.

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